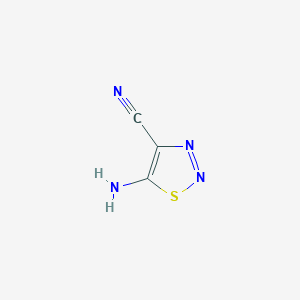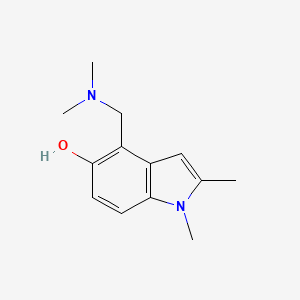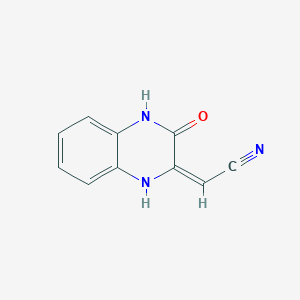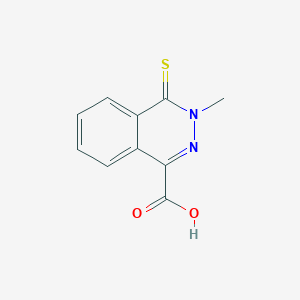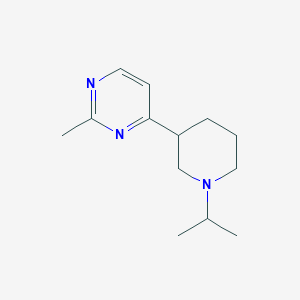
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring attached to a pyrimidine moiety, making it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, including its role in drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Isopropylpiperidin-3-yl)methanol: This compound shares the piperidine ring but differs in the attached functional groups.
Piperidine Derivatives: Various piperidine derivatives have similar structures but different pharmacological properties.
Uniqueness
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine is unique due to its specific combination of the piperidine and pyrimidine moieties, which provides a distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
2-methyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidine |
InChI |
InChI=1S/C13H21N3/c1-10(2)16-8-4-5-12(9-16)13-6-7-14-11(3)15-13/h6-7,10,12H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
DUAHZOXHCXGCGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)C2CCCN(C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


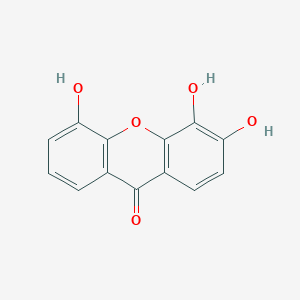
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)

![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

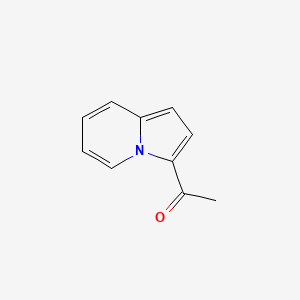
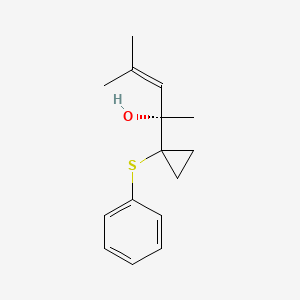
![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)

